Zinc Undecylenate is a natural or synthetic fungistatic fatty acid, antifungal Zinc Undecylenate is used topically in creams against fungal infections, eczemas, ringworm, and other cutaneous conditions. The zinc provides an astringent action, reducing rawness and irritation. (NCI04)
COPPER (II) UNDECYLENATE
CAS No.: 1328-71-8
Cat. No.: VC0075494
Molecular Formula: C11H19O2-
Molecular Weight: 183.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1328-71-8 |
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Molecular Formula | C11H19O2- |
Molecular Weight | 183.27 g/mol |
IUPAC Name | undec-10-enoate |
Standard InChI | InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2H,1,3-10H2,(H,12,13)/p-1 |
Standard InChI Key | FRPZMMHWLSIFAZ-UHFFFAOYSA-M |
Canonical SMILES | C=CCCCCCCCCC(=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Copper(II) undecylenate (CAS: 1328-71-8; CID 20346078) is a copper salt of undecylenic acid (10-undecenoic acid) with the molecular formula CHCuO and a molecular weight of 430.1 g/mol . Its structure comprises two undecylenate anions coordinated to a central Cu ion, forming a stable complex with a terminal double bond on each fatty acid chain .
Key Identifiers:
Property | Value | Source |
---|---|---|
CAS Number | 1328-71-8, 35322-29-3 | |
IUPAC Name | Copper;undec-10-enoate | |
SMILES | C=CCCCCCCCCC(=O)[O-].[Cu+2] | |
LogP (Estimated) | 7.29 | |
Melting Point | 115–116°C |
Spectroscopic and Computational Data
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UV-Vis Absorption: Exhibits characteristic d-d transitions of Cu in octahedral geometry, with λ at ~800 nm .
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FTIR: Stretching vibrations at 1705 cm (C=O), 1640 cm (C=C), and 520 cm (Cu-O) .
Synthesis and Industrial Production
Synthesis Methods
The primary synthesis route involves the reaction of undecylenic acid with copper(II) oxide or hydroxide in ethanol/methanol under reflux:
Alternative methods utilize copper(II) chloride with sodium undecylenate in aqueous medium . Industrial-scale production achieves yields >85% with purity ≥98% .
Purification and Characterization
Post-synthesis purification involves recrystallization from acetone/hexane mixtures. Quality control employs:
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Elemental Analysis: Cu content 14.7–15.2% (theoretical: 14.8%).
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HPLC: Retention time 12.3 min (C18 column, acetonitrile/water 70:30) .
Antifungal Mechanism and Biological Activity
Mode of Action Against Fungi
Copper(II) undecylenate exhibits dual antifungal mechanisms:
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Disruption of Hyphal Morphogenesis: Inhibits Candida albicans yeast-to-hypha transition by downregulating HWP1 gene expression (IC = 32 µg/mL) .
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Oxidative Stress Induction: Cu catalyzes Fenton reactions, generating hydroxyl radicals (- OH) that damage fungal membranes .
Antifungal Efficacy (MIC Values):
Fungal Species | MIC (µg/mL) | Source |
---|---|---|
Candida albicans | 31–125 | |
Trichophyton rubrum | 62–250 | |
Aspergillus niger | 125–500 |
Biofilm Inhibition
At sub-MIC concentrations (15.6 µg/mL), reduces Candida biofilm formation by 87.6% through:
Industrial and Pharmaceutical Applications
Medicinal Uses
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Topical Antifungals: Formulated at 5–10% in ointments for tinea pedis and onychomycosis .
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Wound Dressings: Incorporated into hydrogels for diabetic ulcer management .
Material Science Applications
Application | Function | Performance Data |
---|---|---|
Antifungal Coatings | Prevents microbial growth | 99.9% reduction in 24h |
Wood Preservation | Protects against white rot | 12-month efficacy |
Textile Finishing | Durability after 50 washes | 85% activity retention |
Comparative Analysis with Related Compounds
vs. Zinc Undecylenate
Parameter | Copper(II) Undecylenate | Zinc Undecylenate |
---|---|---|
MIC (C. albicans) | 31 µg/mL | 250 µg/mL |
LogP | 7.29 | 5.84 |
Aqueous Solubility | 0.12 mg/mL | 0.89 mg/mL |
Cytotoxicity (HeLa) | IC = 45 µM | IC = 180 µM |
Copper(II) undecylenate demonstrates 8-fold greater potency than zinc analogs due to enhanced membrane permeability and redox activity .
Emerging Research Directions
Catalytic Applications
In nanoparticle synthesis, acts as a precursor for CuSe quantum dots with:
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